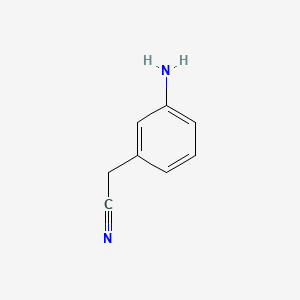

2-(3-Aminophenyl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-aminophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRGZCXUWSHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406620 | |

| Record name | 2-(3-aminophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4623-24-9 | |

| Record name | 2-(3-aminophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Amino-phenyl)-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Aminophenyl Acetonitrile and Its Precursors

Catalytic Reduction Pathways of Nitro-Substituted Phenylacetonitrile (B145931) Precursors

The conversion of aromatic nitro compounds into their corresponding amines is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely adopted method due to its efficiency and cleaner reaction profiles compared to older stoichiometric metal-based reductions which are being phased out due to environmental concerns. google.comgoogle.com For the synthesis of aminophenylacetonitriles, the reduction of nitrophenylacetonitrile precursors is a common and effective strategy.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical synthesis. For the reduction of nitroarenes, solid-supported metal catalysts are frequently employed, offering advantages such as ease of separation, reusability, and high efficiency.

Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) is a preferred method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com This method is well-established for producing p-aminophenylacetonitrile from its nitro precursor. google.com The reaction is typically carried out in a solvent such as ethanol (B145695) under controlled pressure and temperature. google.com Raney nickel is another effective heterogeneous catalyst, particularly useful when the substrate contains halides that could be susceptible to dehalogenation with Pd/C. google.comcommonorganicchemistry.com

Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous hydrogen. Hydrazine hydrate in the presence of Raney nickel at room temperature and atmospheric pressure serves as an efficient system for preparing p-aminophenylacetonitrile, demonstrating high yields. google.com

Table 1: Heterogeneous Catalytic Reduction of Nitrophenylacetonitriles

| Precursor | Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Nitrophenylacetonitrile | 5-10% Pd/C | H₂ | Ethanol | 30-50°C, 0.3-0.4 MPa, 4h | 65-72% | google.com |

This table is generated based on available data for the para-isomer, illustrating typical conditions for this class of reaction.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. Transition metal complexes are often used to catalyze hydrogenation and transfer hydrogenation reactions. bohrium.comnih.gov The synthesis of amines through the reduction of nitriles, amides, and nitro derivatives can be achieved using homogeneous transition metal-catalyzed hydrosilylation. rsc.org While widely applied for many reductions, specific documented examples of homogeneous catalysts for the direct synthesis of 2-(3-aminophenyl)acetonitrile from its nitro precursor are less common in foundational literature compared to heterogeneous methods. However, the principles of homogeneous hydrogenation using catalysts based on metals like ruthenium, rhodium, and iridium are well-established for nitro group reductions and represent a viable, albeit more specialized, synthetic route. bohrium.com

In molecules with multiple reducible functional groups, achieving selective reduction of a single nitro group is a significant challenge. Chemoselectivity is crucial to avoid unwanted side reactions. Reagents like sodium sulfide (Na₂S) can sometimes be used to selectively reduce one nitro group in the presence of others, a strategy that is particularly useful for di- or poly-nitro aromatic compounds. commonorganicchemistry.com Metal-based reagents such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) also provide mild conditions that can favor the reduction of a nitro group while preserving other sensitive functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another classic reagent for the mild reduction of nitro groups, offering good selectivity in the presence of other reducible groups. commonorganicchemistry.com These methods are critical when synthesizing complex aminophenylacetonitrile derivatives where other parts of the molecule might be sensitive to standard high-pressure hydrogenation conditions.

Alternative Synthetic Routes to the this compound Scaffold

Beyond the reduction of nitro precursors, modern synthetic chemistry offers alternative pathways to construct the aminophenylacetonitrile framework, often providing different strategic advantages in multi-step syntheses.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aryl compounds. fishersci.se In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.orgdalalinstitute.com For the synthesis of this compound, this approach would likely start with a precursor such as 2-(3-halophenyl)acetonitrile (e.g., 3-bromophenylacetonitrile). The reaction requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack and stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgnih.gov While the cyano-methyl group at the meta position does not provide the strong activation typically seen with nitro groups, under specific conditions with a strong nucleophile (like ammonia or an amine equivalent) and potentially high temperature or pressure, this transformation can be achieved. The reaction is generally carried out in polar solvents and may require a base. fishersci.se

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or triflate and an amine, is a premier method for constructing the aryl-amine bond. This reaction could be applied to synthesize this compound by coupling 2-(3-bromophenyl)acetonitrile with an ammonia equivalent or a protected amine, followed by deprotection.

The general catalytic cycle for such cross-coupling reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation (or related step): The amine coordinates to the palladium center.

Reductive Elimination: The desired C-N bond is formed, releasing the aminophenylacetonitrile product and regenerating the palladium(0) catalyst. youtube.com

These reactions are known for their broad substrate scope and functional group tolerance, making them highly valuable for synthesizing complex molecules. researchgate.netrsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 4623-24-9 | C₈H₈N₂ |

| 2-(3-Nitrophenyl)acetonitrile | 621-50-1 | C₈H₆N₂O₂ |

| p-Aminophenylacetonitrile | 3009-97-0 | C₈H₈N₂ |

| p-Nitrophenylacetonitrile | 555-21-5 | C₈H₆N₂O₂ |

| Palladium on carbon (Pd/C) | 7440-05-3 | Pd/C |

| Raney Nickel | 7440-02-0 | Ni-Al |

| Hydrazine hydrate | 7803-57-8 | H₆N₂O |

| Ethanol | 64-17-5 | C₂H₆O |

| Sodium sulfide | 1313-82-2 | Na₂S |

| Tin(II) chloride | 7772-99-8 | SnCl₂ |

| 2-(3-Bromophenyl)acetonitrile | 20454-57-7 | C₈H₆BrN |

Electrochemical Synthesis Methods for Aminophenylacetonitriles

Electrochemical synthesis is emerging as a powerful and environmentally friendly alternative to traditional chemical methods. nih.gov By using electrons as reactants, it often avoids the need for stoichiometric amounts of chemical oxidizing or reducing agents, thus minimizing waste. nih.gov The application of electrochemistry to synthesize aminophenylacetonitriles can be approached through the formation of the nitrile group or the modification of precursors.

General electrochemical approaches for nitrile synthesis from primary amines have been developed. These methods often involve the oxidation of an amine at an anode. nih.gov For instance, the direct synthesis of nitriles from oximes has been achieved using inexpensive electrode materials like lead and graphite in an undivided cell, yielding up to 81% for aromatic nitriles. nih.gov Another approach involves the electrocatalytic dehydrogenation of amines. The oxidation of benzylamine, a related primary amine, has been studied using various metal-organic framework (MOF) nanowires as catalysts on the electrode surface. A trimetallic (NiCoFe) MOF catalyst demonstrated high efficiency due to its large number of active sites and durability. nih.gov

The choice of electrode material is crucial. Materials like platinum, graphite, and glassy carbon have been employed as anodes, while cathodes can range from lead and stainless steel to nickel and boron-doped diamond. nih.gov The synthesis is typically conducted in a standard three-electrode system, particularly when evaluating catalyst performance. nih.gov These electrochemical methods represent a green pathway for synthesizing nitriles and other nitrogen-containing compounds, and their application to the specific synthesis of aminophenylacetonitriles is a promising area for future development. mdpi.comrsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. Key areas of focus include the selection of appropriate solvents, the development of efficient catalysts, and the integration of green chemistry principles to ensure the sustainability of the process.

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reactant solubility, reaction rates, and product selectivity. In the synthesis of nitrile-containing compounds, a range of solvents are often tested to find the optimal medium.

For example, in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, a derivative of aminophenylacetonitrile, various solvents were evaluated. The reaction, which involves a base-assisted cyclization and oxidation, showed marked differences in yield depending on the solvent used. While reactions in N,N-dimethylformamide (DMF) and water with dimethyl sulfoxide (DMSO) as the oxidant provided good yields (67% and 65% respectively), the best result (80% yield) was achieved when DMSO was used as both the solvent and the oxidant. acs.orgnih.gov This highlights that the solvent can play multiple roles in the reaction.

In other related syntheses, such as the condensation of aryl acetonitriles with acrylonitrile, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent when using potassium tert-butoxide as a base, leading to the highest product yield. nih.gov Similarly, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile (B52724) was found to overcome difficulties associated with sterically hindered aldehydes. acs.org Acetonitrile, being a polar aprotic solvent, can also serve as a reactant and is noted for its ability to dissociate ion pairs into free ions, which can influence reaction pathways. mdpi.com

Table 1: Effect of Different Solvents on the Yield of 2-(3-Oxoindolin-2-ylidene)acetonitrile acs.orgnih.gov

| Entry | Solvent | Oxidant | Time (min) | Yield (%) |

| 1 | DMF | none | 40 | NR |

| 2 | MeCN | KMnO4 | 5 | Dec. |

| 3 | DMF | DMSO | 180 | 67 |

| 4 | water | DMSO | 120 | 65 |

| 5 | DMSO | DMSO | 40 | 80 |

NR: No Reaction; Dec.: Decomposition.

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of aminophenylacetonitriles and their precursors often relies on catalytic methods, including hydrogenation, amination, and asymmetric synthesis.

A common route to aminophenylacetonitriles is the catalytic hydrogenation of the corresponding nitrophenylacetonitriles. For the synthesis of p-aminophenylacetonitrile, a close isomer of the target compound, 5-10% Palladium on carbon (Pd/C) is an effective catalyst. google.com This method is noted for its mild reaction conditions and high product quality. google.com For the synthesis of the parent compound, phenylacetonitrile, a bimetallic catalyst, Zn30.1Cr4.3/γ-Al2O3, has been developed for the amination of styrene oxide, achieving yields as high as 87.9%. rsc.org

In the realm of asymmetric synthesis, which is crucial for producing chiral amines, organocatalysts have shown significant promise. A chiral bicyclic guanidine has been used as a catalyst in the enantioselective Strecker synthesis to produce α-amino nitriles with high enantiomeric excess. acs.org Another green approach utilizes EPZG, which is FeCl3 supported on clay, to catalyze the three-component coupling of aldehydes, amines, and trimethylsilyl cyanide to produce α-aminonitriles in high yields (90-91%) under solvent-free conditions.

Table 2: Examples of Catalysts Used in the Synthesis of Aminonitriles and Related Compounds

| Catalyst | Reaction Type | Substrate Example | Product Yield | Reference |

| 5-10% Pd/C | Catalytic Hydrogenation | p-Nitrophenylacetonitrile | High | google.com |

| Zn30.1Cr4.3/γ-Al2O3 | Amination | Styrene Oxide | 87.9% | rsc.org |

| Chiral Bicyclic Guanidine | Asymmetric Strecker Synthesis | N-Benzhydryl Imines | High ee | acs.org |

| EPZG (FeCl3 on clay) | Three-Component Coupling | Aromatic Aldehyde, Amine | 90-91% |

ee: enantiomeric excess

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

Key strategies include the use of environmentally benign solvents, development of solvent-free reaction conditions, and the use of recyclable catalysts. tandfonline.com For instance, the use of a recyclable EPZG catalyst for α-aminonitrile synthesis under solvent-free conditions at room temperature represents a significant green advancement. The catalyst was found to be efficient for at least five successive cycles without a significant loss of activity.

Electrochemical synthesis is inherently a green technique as it replaces chemical reagents with clean electrical energy. nih.gov Another innovative approach involves using bio-based solvents. A water extract of pomelo peel ash (WEPPA) has been successfully used as a green reaction medium for the hydrolysis of nitriles to amides, demonstrating the potential of using agro-waste to create sustainable chemical processes. mdpi.com

Reactivity and Derivatization Strategies of 2 3 Aminophenyl Acetonitrile

Chemical Transformations Involving the Amino Group of 2-(3-Aminophenyl)acetonitrile

The primary amino group attached to the aromatic ring is a key site for numerous chemical reactions, enabling the synthesis of a diverse array of derivatives.

Formation of Schiff Bases and Imines from Aminophenylacetonitriles

The reaction of the amino group of aminophenylacetonitriles with aldehydes or ketones leads to the formation of Schiff bases or imines. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For instance, the reaction of 2-(4-aminophenyl)acetonitrile with various aromatic aldehydes in the presence of 3,5-difluoroarylboronic acid as a catalyst efficiently produces Schiff bases in high yields at room temperature. researchgate.net This methodology demonstrates that both electron-donating and electron-withdrawing substituents on the aromatic aldehyde are well-tolerated, providing a versatile route to a range of imine derivatives. researchgate.net The resulting Schiff bases are valuable ligands in coordination chemistry and catalysis. researchgate.netbohrium.com

A general scheme for this transformation is the condensation between an amine and a carbonyl compound, which proceeds through a hemiaminal intermediate before eliminating water to form the C=N double bond characteristic of an imine. core.ac.uk

Acylation and Sulfonylation Reactions of the Amino Moiety

The amino group of this compound can be readily acylated or sulfonylated.

Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form amides. A common procedure involves reacting the aminophenylacetonitrile with acetic anhydride (B1165640), sometimes in the presence of acetic acid, to yield the corresponding acetamide. google.com For example, para-aminophenylacetonitrile is acetylated with acetic anhydride in acetic acid at room temperature, yielding p-acetamidophenylacetonitrile in 91% yield after precipitation in ice water. google.com This N-acetylation is a crucial step in multi-step syntheses, often used to protect the amino group or to introduce the acetyl functional group, which is prevalent in many pharmaceutical compounds. google.comnih.gov

Sulfonylation is the reaction of the amino group with a sulfonyl halide, typically in the presence of a base, to form a sulfonamide. This transformation is significant in medicinal chemistry for preparing compounds with a wide range of biological activities. google.com The general procedure involves dissolving the amine and an aryl sulfonyl hydrazide in a solvent like toluene, followed by the addition of a catalyst, such as a Cu(II) salt, and heating. rsc.org This method allows for the synthesis of various aryl sulfonamides. rsc.org

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| p-Aminophenylacetonitrile | Acetic Anhydride/Acetic Acid | p-Acetamidophenylacetonitrile | 91% | google.com |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). researchgate.netgoogle.comlibretexts.org This reaction converts the amino group into a diazonium salt (-N₂⁺), a highly versatile intermediate.

The resulting diazonium salt can then be subjected to a variety of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a cyano, halo, or hydroxyl group using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Deamination: Replacement with a hydrogen atom, often using hypophosphorous acid (H₃PO₂). google.com

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

For example, a process for preparing m-trifluoromethyl benzyl (B1604629) cyanide involves the diazotization of an aminophenylacetonitrile derivative with sodium nitrite and sulfuric acid at -5 to 5 °C, followed by a reduction (deamination) step. google.com

Condensation Reactions with Carbonyl Compounds

Beyond simple imine formation, the amino group can participate in more complex condensation reactions. For instance, it can react with dicarbonyl compounds or their equivalents to form heterocyclic structures. One of the most fundamental condensation reactions is the Aldol reaction, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org While the amino group itself doesn't directly participate as the nucleophile in an Aldol-type mechanism, its presence influences the reactivity of the molecule in broader condensation schemes, such as those leading to quinolines or other fused heterocycles. For example, 2-acyl-3-aminophenyl-1,4-naphthoquinones can be synthesized via the reaction of 2-acyl-1,4-naphthoquinones with anilines, promoted by a Lewis acid like CeCl₃·7H₂O. nih.gov

Reactions Involving the Nitrile Group of this compound

The nitrile group (-C≡N) is another key functional handle that can be transformed into other valuable functional groups.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comlibretexts.org

Partial Hydrolysis to Amides: The nitrile can be selectively hydrolyzed to the corresponding primary amide, 2-(3-aminophenyl)acetamide, under controlled conditions. This is often achieved using basic catalysts like potassium hydroxide (B78521) in tert-butyl alcohol or through environmentally benign methods, such as using a water extract of pomelo peel ash (WEPPA), which can yield amides in high yields (79–96%) with excellent chemoselectivity. nih.govacs.org The reaction generally proceeds by nucleophilic attack of hydroxide on the nitrile carbon, followed by protonation. researchgate.net

Complete Hydrolysis to Carboxylic Acids: Vigorous hydrolysis under either acidic or basic conditions leads to the formation of the carboxylic acid, 3-aminophenylacetic acid. prepchem.comsigmaaldrich.comchemicalbook.com

Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric or sulfuric acid, first produces the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgmnstate.edu

Basic Hydrolysis: Heating with an aqueous alkali solution, like sodium hydroxide, initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org For example, refluxing m-aminophenyl methyl acetate (B1210297) with concentrated hydrochloric acid, followed by neutralization, yields 3-aminophenylacetic acid with a 95% yield. google.com

| Product | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| 2-(3-Aminophenyl)acetamide | Partial Hydrolysis | KOH/t-BuOH or WEPPA | nih.govacs.org |

| 3-Aminophenylacetic acid | Complete Hydrolysis | Aq. HCl or H₂SO₄ (reflux) | google.comlibretexts.org |

Reduction to Amines and Imines

The nitrile group of this compound can be reduced to afford primary amines, while the amino group can be condensed with carbonyls to form imines, which are subsequently reducible.

The primary amine, 2-(3-aminophenethyl)amine, is a valuable building block for more complex molecules. The reduction of the nitrile functionality is typically achieved through catalytic hydrogenation or with chemical reducing agents. Catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C), Raney Nickel, or rhodium is a common method. For instance, the hydrogenation of related nitriles, such as p-nitrophenylacetonitrile, to the corresponding amine is effectively carried out using a Pd/C catalyst in a solvent like ethanol (B145695) under hydrogen pressure. google.com Similarly, chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can effectively reduce the nitrile group to a primary amine.

The amino group on the phenyl ring can react with aldehydes or ketones to form imines (Schiff bases). These imines can then be reduced to secondary amines in a process known as reductive amination. masterorganicchemistry.com This two-step, one-pot procedure is highly efficient and avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN), which can reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Table 1: Selected Reduction Strategies

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| Nitrile Reduction | H₂, Pd/C | 2-(3-Aminophenethyl)amine |

| Nitrile Reduction | LiAlH₄ then H₂O | 2-(3-Aminophenethyl)amine |

Cyanomethylation and Related C-C Bond Forming Reactions

The methylene (B1212753) bridge (-CH₂-) in this compound is positioned between the phenyl ring and the electron-withdrawing nitrile group, making the α-protons acidic. This acidity allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

The generation of the carbanion is typically accomplished using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting nucleophile can react with a range of electrophiles. For example, reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to α-alkylation, a form of cyanomethylation. Reaction with aldehydes or ketones yields β-hydroxynitriles after an aqueous workup. These reactions provide a powerful method for extending the carbon chain and introducing new functional groups at the benzylic position. In related systems, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the deprotonation of the α-CH bond is a key step in subsequent cyclization reactions. nih.gov

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably in the synthesis of five-membered heterocycles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a widely used method for the synthesis of tetrazoles. uokerbala.edu.iqorganic-chemistry.orgnih.gov

Treatment of this compound with sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt like ammonium chloride (NH₄Cl), results in the formation of 5-(3-aminobenzyl)-1H-tetrazole. organic-chemistry.org This reaction is versatile and compatible with a variety of aromatic nitriles. organic-chemistry.org The reaction typically proceeds in solvents like water or dimethylformamide (DMF) at elevated temperatures. This transformation converts the nitrile functionality into a tetrazole ring, which is often considered a bioisostere of a carboxylic acid group in medicinal chemistry.

Another class of [3+2] cycloadditions involves the reaction of nitriles with nitrile oxides (RCNO). nih.gov These reactions lead to the formation of 1,2,4-oxadiazoles. The reaction of this compound with a nitrile oxide, generated in situ, would yield a 3,5-disubstituted 1,2,4-oxadiazole, providing another route to functionalized heterocyclic systems.

Functionalization of the Aromatic Ring in this compound

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the amino group (-NH₂) and the cyanomethyl group (-CH₂CN).

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. lkouniv.ac.in The cyanomethyl group is generally considered a weak deactivating group and is also an ortho-, para-director. In a competitive scenario, the strongly activating -NH₂ group dominates the directing effect. Therefore, electrophiles are expected to add primarily to the positions ortho and para to the amino group, which correspond to the C2, C4, and C6 positions.

Halogenation: Reaction with reagents like bromine (Br₂) in a polar solvent or N-bromosuccinimide (NBS) would lead to polybromination, primarily at the 2, 4, and 6 positions, due to the high activation by the amino group. To achieve mono-substitution, the reactivity of the amino group often needs to be tempered by converting it into an amide (e.g., an acetamide) prior to substitution.

Nitration: Nitration using nitric acid and sulfuric acid is challenging as the strongly acidic conditions would protonate the amino group, converting it into a deactivating, meta-directing -NH₃⁺ group. This would direct the incoming nitro group to the C5 position. Furthermore, the strong oxidizing conditions can lead to degradation of the starting material.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) (assuming -NH₂ is the dominant director) |

|---|---|---|

| Bromination | Br₂ (1 eq.) | 2-Bromo-5-(cyanomethyl)aniline and 4-Bromo-3-(cyanomethyl)aniline |

| Chlorination | Cl₂ (1 eq.) | 2-Chloro-5-(cyanomethyl)aniline and 4-Chloro-3-(cyanomethyl)aniline |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), facilitating deprotonation at a specific adjacent (ortho) position. wikipedia.orgbaranlab.org

The primary amino group in this compound is not a suitable DMG because its acidic proton would be abstracted by the organolithium reagent. To utilize a DoM strategy, the amino group must first be converted into a suitable DMG. organic-chemistry.org Strong DMGs include tertiary amides (e.g., pivaloyl or N,N-diethylcarbamoyl groups) and carbamates.

The synthetic sequence would involve:

Protection/Derivatization: The -NH₂ group is converted into a DMG, for example, by reacting it with pivaloyl chloride to form the corresponding amide, N-(3-(cyanomethyl)phenyl)pivalamide.

Ortho-lithiation: The derivatized compound is treated with a strong base such as sec-butyllithium (B1581126) or tert-butyllithium (B1211817) in an ethereal solvent at low temperature. The lithiation occurs exclusively at the C2 position, which is ortho to the directing amide group.

Electrophilic Quench: The resulting aryllithium intermediate is then reacted with an electrophile (e.g., CO₂, I₂, aldehydes, or silyl (B83357) chlorides) to introduce a new substituent at the C2 position. This provides a highly regioselective method for synthesizing 2,3-disubstituted aniline (B41778) derivatives.

Transition Metal-Catalyzed Coupling Reactions on the Phenyl Ring

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grustc.edu.cn To employ these methods on the phenyl ring of this compound, a leaving group, typically a halide (Br, I) or a triflate, must first be installed on the ring.

This can be achieved via electrophilic halogenation, as described in section 3.3.1, to produce, for example, 4-bromo-3-(cyanomethyl)aniline. This halogenated derivative can then serve as a substrate in various palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling: The reaction of 4-bromo-3-(cyanomethyl)aniline with an aryl- or vinylboronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would yield a biaryl or styrenyl derivative, respectively. nih.govscirp.org This allows for the introduction of diverse aromatic and unsaturated moieties at the C4 position.

Heck Coupling: The palladium-catalyzed reaction with an alkene would introduce a vinyl group at the position of the halogen.

Buchwald-Hartwig Amination: This reaction would involve coupling the aryl halide with another amine to form a diarylamine derivative.

Table 3: Example of a Sequential Halogenation/Suzuki Coupling Strategy

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | NBS, DMF | 4-Bromo-3-(cyanomethyl)aniline |

Cascade, Tandem, and Multicomponent Reactions Incorporating this compound

The utility of this compound as a building block in complex chemical transformations such as cascade, tandem, and multicomponent reactions (MCRs) is a specialized area of synthetic chemistry. These reactions are highly valued for their efficiency in constructing complex molecular architectures from simple precursors in a single operation, thereby reducing waste and saving resources. The bifunctional nature of this compound, featuring a nucleophilic aromatic amine and an activated methylene group, presents theoretical possibilities for its participation in such sophisticated reaction sequences. However, a review of available scientific literature indicates that specific examples and detailed research findings for this particular isomer in these reaction classes are not extensively documented.

Cyclization Reactions Leading to Fused Heterocycles

Cascade cyclization reactions are powerful tools for the synthesis of fused heterocyclic systems. In principle, the structure of this compound allows for its participation in reactions leading to nitrogen-containing heterocycles. The amino group can act as a nucleophile to initiate a sequence of reactions, while the cyanomethyl group can participate in cyclization steps. Despite the theoretical potential for this compound to be a precursor in the synthesis of fused heterocycles like benzodiazepines, quinolines, or other related structures through cascade processes, specific, well-documented examples of such transformations starting from this compound are not readily found in the current body of scientific literature. Research in this area has more prominently featured the ortho-isomer, 2-(2-aminophenyl)acetonitrile (B23982), due to its propensity to form indole-based ring systems.

One-Pot Synthetic Sequences Utilizing Aminophenylacetonitrile

One-pot syntheses that leverage the dual reactivity of this compound would involve the sequential reaction of both the amino and the cyanomethyl functionalities within a single reaction vessel. For instance, the aromatic amine could first participate in a condensation or addition reaction, followed by a cyclization or substitution involving the active methylene group. An example of a potential one-pot sequence could involve the reaction of the amine with dicarbonyl compounds or their equivalents. While related structures like other phenylamines have been used in one-pot arylation and amination-cyclization sequences, specific and reproducible synthetic protocols detailing the use of this compound in such one-pot sequences to generate complex products are not described in available research.

Regioselective and Stereoselective Multicomponent Approaches

Multicomponent reactions (MCRs), such as the Biginelli, Hantzsch, or Ugi reactions, are cornerstone strategies for rapidly building molecular diversity. The incorporation of this compound into these reactions would be of significant interest. For example, in a Gewald-type reaction, which typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur to form 2-aminothiophenes, this compound could theoretically serve as the active methylene component. However, documented instances of this specific application are scarce. Similarly, its use in other classical MCRs to achieve regioselective or stereoselective outcomes has not been a focus of published research. The development of novel MCRs that can effectively and selectively utilize the unique functionalities of this compound remains an open area for synthetic exploration.

Based on a thorough review of the available scientific literature, there is a notable absence of specific research detailing the application of this compound in cascade, tandem, or multicomponent reactions for the synthesis of fused heterocycles as outlined.

Applications of 2 3 Aminophenyl Acetonitrile in Complex Chemical Synthesis

Building Block in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The unique arrangement of functional groups in 2-(3-Aminophenyl)acetonitrile facilitates its use in constructing a variety of heterocyclic scaffolds, which are core structures in many pharmaceutically active compounds.

While the isomeric 2-(2-aminophenyl)acetonitrile (B23982) is frequently cited in the efficient synthesis of pyrido[2,3-b]indoles via cascade cyclization reactions, the structural motif of this compound also serves as a potential precursor for related fused heterocyclic systems. researchgate.netbenthamdirect.comacs.orgresearchgate.net The synthesis of pyrido[2,3-b]indoles, also known as α-carbolines, often involves the reaction of an aminophenyl precursor with components that build the pyridine (B92270) ring. researchgate.netrsc.org For instance, a common strategy involves the vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile with enones. benthamdirect.com Other methods include palladium-catalyzed amidation and cyclization or the transformation of spirooxindoles. rsc.orgacs.org

The this compound framework is a key starting point for synthesizing indoline (B122111) and its derivatives, such as indolin-2-ones (oxindoles). A synthetic route starting from the related compound 2-(3-methoxyphenyl)acetonitrile illustrates a common strategy. metu.edu.tr This process involves the nitration of the benzene (B151609) ring, followed by hydrolysis of the nitrile group to a carboxylic acid. Subsequent reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization to form the indolin-2-one ring system. metu.edu.tr This multi-step conversion highlights how the functionalities of aminophenylacetonitrile precursors are manipulated to construct the indoline core. metu.edu.tr

Similarly, oxidative cyclization of related ortho-aminochalcones provides efficient access to 2-(3-oxoindolin-2-ylidene)acetonitriles, which are important precursors for other complex heterocycles. acs.orgnih.govsemanticscholar.org

| Synthetic Route to Indolin-2-one Derivative |

| Starting Material: 2-(3-methoxyphenyl)acetonitrile |

| Step 1: Nitration: Electrophilic nitration using HNO₃ and acetic anhydride (B1165640) introduces a nitro group onto the aromatic ring. |

| Step 2: Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid. |

| Step 3: Reduction & Cyclization: Reduction of the nitro group to a primary amine leads to spontaneous ring closure, forming the indolin-2-one structure. |

| This table outlines a synthetic pathway to an indolin-2-one derivative, based on a methodology described for a closely related precursor. metu.edu.tr |

The synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives often begins with acyl/aroyl thiosemicarbazides. jrespharm.cominnovareacademics.in These intermediates are typically formed by reacting a substituted acid hydrazide with an isothiocyanate. The resulting thiosemicarbazide (B42300) can then be cyclized under either basic or acidic conditions to yield the target heterocycle. Base-catalyzed cyclization generally produces 1,2,4-triazole-3-thiones, while acid-catalyzed dehydration leads to 2,5-disubstituted-1,3,4-thiadiazoles. innovareacademics.innih.gov

This compound can serve as a precursor to the necessary acid hydrazide. This would involve hydrolysis of the nitrile group to form 2-(3-aminophenyl)acetic acid, followed by conversion to the corresponding acid hydrazide. This derivative can then enter the established synthetic pathway to generate triazole and thiadiazole rings bearing the aminophenylacetonitrile side chain.

Isoindolin-1-one is a structural isomer of indolin-2-one and is another important heterocyclic core in medicinal chemistry. metu.edu.tr The synthesis of isoindolinones can be achieved through various methods, including the palladium-catalyzed ring closure of 2-iodobenzamides with acetylene (B1199291) derivatives. metu.edu.tr The structural components of this compound make it a suitable starting material for producing the necessary precursors for isoindolinone synthesis. For example, functionalization and cyclization of anilines with 2-formylbenzonitrile can yield 3-N-aryl substituted isoindolinones. researchgate.net Additionally, research has focused on the synthesis of 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as potential therapeutic agents. nih.gov

Intermediate in the Preparation of Advanced Organic Materials

Beyond its role in heterocyclic synthesis, this compound and its isomers are valuable intermediates in the creation of functional organic materials.

The primary aromatic amine group is a crucial functional handle for the synthesis of azo dyes. google.com Compounds of the aminophenylacetonitrile class can be readily diazotized using nitrous acid to form a highly reactive diazonium salt. This salt can then undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form a brightly colored azo compound. For example, a patented process describes the creation of an azo dye by diazotizing phenyl-p-aminophenylacetonitrile and coupling it with 2-naphthol. google.com The presence of the nitrile group can further modify the electronic properties and, consequently, the color and stability of the resulting dye.

Components in Polymer and Resin Synthesis

While direct research detailing the use of this compound as a monomer in polymerization is not extensively documented, its structure as an aromatic diamine suggests its potential as a component in the synthesis of polyamides and polyimides. Aromatic polyamides, known for their high thermal stability and mechanical strength, are typically synthesized through the polycondensation of aromatic diamines with dicarboxylic acids or their derivatives. researchgate.netcsic.esimpactfactor.orgscielo.brmdpi.com Similarly, polyimides are generally prepared by the reaction of aromatic diamines with aromatic dianhydrides. researchgate.netcore.ac.ukgoogle.comresearchgate.netgoogle.com

The presence of the nitrile group on the phenyl ring of this compound could impart unique properties to the resulting polymers, such as altered solubility, thermal characteristics, and the potential for post-polymerization modification of the nitrile functionality. A related compound, 2-(3-aminophenyl)-2-methylpropanenitrile (B582060), has been noted for its potential use in material science for developing new polymers with specific properties like improved strength or chemical resistance. lookchem.com

Furthermore, the amine functionality of aminophenyl compounds allows them to act as curing agents for epoxy resins. google.comcanada.caresearchgate.netepoxy-europe.eu The reaction between the amine groups and the epoxide rings of the resin leads to a cross-linked, thermoset polymer network. The incorporation of the 3-aminophenylacetonitrile structure could influence the curing kinetics and the final properties of the cured resin.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | General Reaction Conditions | Potential Properties of Resulting Polymer |

| Polyamide | Dicarboxylic acid chloride | Low-temperature solution polycondensation in a polar aprotic solvent (e.g., DMF, NMP) with an acid scavenger. scielo.brmdpi.com | High thermal stability, mechanical strength, modified solubility due to the nitrile group. |

| Polyimide | Aromatic dianhydride | Two-step process involving the formation of a poly(amic acid) followed by chemical or thermal imidization. researchgate.netresearchgate.net | Excellent thermal stability, chemical resistance, and dielectric properties. |

| Epoxy Resin | Epoxy-functional resin (e.g., DGEBA) | Mixing of components, often with heating to accelerate the curing process. canada.caresearchgate.net | Cross-linked thermoset with potentially altered thermal and mechanical properties. |

Development of Optoelectronic Materials

Research into the specific optoelectronic properties of this compound is limited. However, the broader class of organic molecules with donor-acceptor functionalities is of significant interest in the field of optoelectronics, particularly for applications such as organic light-emitting diodes (OLEDs). uchicago.edunih.gov In such molecules, the amino group can act as an electron donor and the nitrile group as an electron acceptor, potentially leading to interesting photophysical properties.

The synthesis of more complex structures, such as 2-acyl-3-aminophenyl-1,4-naphthoquinones, has been reported, and the electrochemical properties of these derivatives have been studied, indicating that the aminophenyl moiety can be incorporated into electroactive systems. nih.gov The optoelectronic properties of isomers of other aromatic systems, such as BN naphthalenes, have been shown to be influenced by their specific isomeric structure. nih.gov This suggests that the 3-amino isomer of phenylacetonitrile (B145931) and its derivatives could have unique electronic characteristics compared to other isomers, though further research is needed to explore this.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

Aminophenylacetonitrile derivatives are recognized as important intermediates in the synthesis of agrochemicals. lookchem.com For instance, 2-(3-aminophenyl)-2-methylpropanenitrile is identified as a key intermediate for pesticides and herbicides. lookchem.com This suggests that the aminophenylacetonitrile scaffold is a viable structural motif for biologically active compounds in agriculture. The specific substitution pattern on the aromatic ring is crucial for the biological activity of the final product.

In the realm of specialty chemicals, aminophenyl derivatives are used in the synthesis of dyes. amoghchemicals.in A patent for phenyl-p-aminophenyl acetonitrile (B52724) and its substituted derivatives notes their utility in the production of dyes and resins. google.com The diazotization of the aromatic amine group followed by coupling reactions is a classic method for producing azo dyes, and the presence of the acetonitrile group could be used to modulate the color and properties of such dyes. Additionally, the ability of this compound to participate in the synthesis of heterocyclic compounds opens up avenues for creating a wide array of specialty chemicals with diverse applications. bohrium.comrdd.edu.iqgoogle.comub.edu

Exploration of Biological Activities and Medicinal Chemistry Relevance of 2 3 Aminophenyl Acetonitrile Derivatives

Intermediate in Pharmaceutical Compound Development

The structural framework of aminophenylacetonitriles is a key component in the synthesis of numerous pharmaceutical compounds. researchgate.net Its utility spans across different therapeutic areas, highlighting its importance as a versatile precursor in drug discovery and development.

Precursors for Antihypertensive Agents

Derivatives of aminophenylacetonitrile have been investigated for their potential in developing antihypertensive agents. Certain benzenesulfonamide (B165840) derivatives, which can be synthesized from aminophenylacetonitrile precursors, have shown promise as antihypertensive agents. google.com Additionally, structure-activity relationship studies on a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas, which are related structures, have identified potent oral antihypertensive activity in various models. nih.gov The exploration of pyrimidine (B1678525) derivatives has also revealed blood pressure-lowering effects, suggesting a broad range of structural classes derived from aminophenylacetonitrile that could be effective in managing hypertension. nih.gov

Building Blocks for Cancer Therapeutics

The aminophenylacetonitrile scaffold is a fundamental component in the design and synthesis of novel anticancer agents. nih.govnih.govmdpi.combldpharm.com

Research has shown that derivatives of 2-(4-aminophenyl)benzothiazole, a related class of compounds, exhibit significant antitumor activity against a variety of cancer cell lines, including breast, renal, colon, and lung cancers. tandfonline.com Specifically, the fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has demonstrated potent and selective antitumor properties. nih.gov

Furthermore, ferrocene (B1249389) derivatives incorporating the aminophenylacrylonitrile structure have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. mdpi.com The mechanism of action for many of these compounds involves targeting specific cellular pathways crucial for cancer cell survival and proliferation.

A variety of other derivatives have also been synthesized and have shown notable anticancer activity. These include N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide derivatives and 2-acyl-3-aminophenyl-1,4-naphthoquinones. tandfonline.comnih.gov

Table 1: Anticancer Activity of 2-(3-Aminophenyl)acetonitrile Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect(s) |

| 2-(4-Aminophenyl)benzothiazoles | Breast, Renal, Colon, Lung | Antitumor activity tandfonline.com |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Breast (MCF-7) | Potent and selective antitumor properties nih.gov |

| (Z)-2-aryl-3-ferrocene-acrylonitriles | Breast (MCF-7, MDA-MB-231) | Cytotoxic and anti-migratory effects mdpi.com |

| N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamides | Various | Notable anticancer activity tandfonline.com |

| 2-Acyl-3-aminophenyl-1,4-naphthoquinones | Prostate (DU-145), Breast (MCF-7) | Cytotoxic activity nih.gov |

Development of Neurological Condition Therapeutics

The versatility of the aminophenylacetonitrile structure extends to the development of treatments for neurological disorders. Derivatives have been designed as NMDA receptor glycine (B1666218) site agonists, which are potential therapeutic targets for a range of central nervous system disorders. nih.gov Specifically, (R)-2-amino-3-(4-(substituted)-1H-1,2,3-triazol-1-yl)propanoic acid derivatives have been synthesized and shown to have subunit-specific activity at the NMDA receptor. nih.gov

Additionally, novel rivastigmine (B141) derivatives, which can be synthesized from precursors related to aminophenylacetonitrile, are being investigated as multi-target compounds for the potential treatment of Alzheimer's disease. mdpi.com The ability of these derivatives to interact with key neurological targets highlights the potential of this chemical class in addressing complex neurological conditions.

Investigation of Molecular Mechanisms of Action of Derivatives

Understanding the molecular mechanisms by which these derivatives exert their therapeutic effects is crucial for the development of more potent and selective drugs. Research has focused on their interactions with specific enzymes and their ability to modulate cellular processes like the cell cycle and apoptosis.

Enzyme Inhibition Studies

A significant area of investigation for aminophenylacetonitrile derivatives is their role as enzyme inhibitors. nih.gov For instance, certain thienopyridine-based derivatives have been synthesized as irreversible inhibitors of histone lysine (B10760008) demethylase KDM5A, an enzyme implicated in cancer. nih.gov These compounds were designed to form a covalent bond with a specific cysteine residue near the active site of the enzyme, leading to potent and lasting inhibition. nih.gov

Furthermore, derivatives of 3-aminophenyl dimethylcarbamate (B8479999) have been shown to act as reversible cholinesterase inhibitors, suggesting their potential in studying neurochemical pathways and developing treatments for conditions related to acetylcholine (B1216132) dysregulation. The ability of these compounds to specifically target and inhibit enzymes underscores their therapeutic potential.

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Mechanism of Inhibition | Therapeutic Area |

| Thienopyridine-based derivatives | Histone Lysine Demethylase KDM5A | Covalent, irreversible | Cancer nih.gov |

| 3-Aminophenyl dimethylcarbamate derivatives | Cholinesterase | Reversible | Neurological Disorders |

Cell Cycle Modulation and Apoptosis Induction Research

A key mechanism through which many anticancer agents exert their effects is by interfering with the cell cycle and inducing programmed cell death, or apoptosis. Derivatives of this compound have been shown to modulate these critical cellular processes. mdpi.com

For example, the anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was found to cause an arrest in the G1 and S phases of the cell cycle in sensitive breast cancer cells. nih.gov This cell cycle arrest is a crucial step that can precede apoptosis.

Other studies have shown that synthetic bile acid derivatives can modulate the cell cycle and induce apoptosis in various human cancer cells. nih.gov Similarly, chalcone (B49325) derivatives have been demonstrated to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS). mdpi.com The ability of these compounds to trigger apoptosis highlights their potential as effective cancer therapeutics.

DNA/RNA Interaction Studies of Functionalized Analogues

The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, particularly in the development of anticancer and antiviral agents. Derivatives of this compound have been investigated for their potential to bind to DNA and RNA, thereby modulating their biological functions. The core idea is that the planar aromatic ring of the aminophenylacetonitrile scaffold can intercalate between the base pairs of DNA or bind to specific grooves or tertiary structures in RNA.

Researchers have synthesized and studied various functionalized analogues to understand how different substituents on the this compound framework influence nucleic acid binding affinity and selectivity. For instance, the introduction of positively charged moieties is a common strategy to enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. acs.org

One study explored the incorporation of N4-(3-aminophenyl)deoxycytidine into oligonucleotides to study triplex DNA formation. oup.com While not a direct study of the standalone molecule, it provides insights into how the aminophenyl group can be positioned to interact with DNA base pairs. The study observed selective triplex formation, indicating a structured interaction within the DNA helix. oup.com

In a broader context, studies on similar aromatic structures, such as naphthalimide derivatives, have shown strong DNA binding affinity. rjraap.com These compounds often act as intercalating agents, which is a plausible mechanism for appropriately substituted this compound derivatives. researchgate.net The binding constants (Kb) of such compounds with DNA are a key measure of their interaction strength. For example, studies on certain chromene derivatives, which also possess a planar aromatic system, have demonstrated that a higher binding constant with calf thymus DNA (ctDNA) can correlate with their biological activity. researchgate.net

While direct and extensive studies on the DNA/RNA interaction of a wide range of this compound derivatives are still emerging, the foundational knowledge from related scaffolds suggests that functionalized analogues hold promise as nucleic acid-targeting agents. Future research will likely focus on synthesizing derivatives with specific functional groups designed to optimize these interactions for therapeutic applications.

Antioxidant and Oxidative Stress Modulation Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. frontiersin.orgnih.gov Consequently, the development of compounds with antioxidant properties is a significant area of medicinal chemistry research.

Derivatives of this compound are among the many classes of organic molecules being investigated for their potential to modulate oxidative stress. The antioxidant capacity of a molecule is often linked to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of an amino group on the phenyl ring of this compound suggests potential antioxidant activity, as aromatic amines can act as radical scavengers.

Research into related structures provides a basis for this exploration. For instance, a series of 1,3,5-triazine (B166579) analogues incorporating various aminobenzene motifs were evaluated for their antioxidant potential. mdpi.com The study found that several of these compounds exhibited significant radical scavenging activity, in some cases surpassing that of standard antioxidants like Trolox and ascorbic acid. mdpi.com This highlights the potential contribution of the aminophenyl moiety to antioxidant effects.

The general mechanisms by which antioxidants can act include:

Direct radical scavenging: Donating an electron or hydrogen atom to neutralize free radicals.

Metal ion chelation: Binding to transition metal ions that can catalyze the formation of ROS.

Modulation of antioxidant enzymes: Upregulating the expression or activity of endogenous antioxidant enzymes like catalase and glutathione (B108866) peroxidase. frontiersin.org

While specific studies detailing the antioxidant properties of a broad range of this compound derivatives are not extensively documented in the provided search results, the chemical nature of the scaffold suggests this is a viable area for investigation. The ability to easily modify the core structure allows for the synthesis of derivatives with enhanced antioxidant potential, for example, by introducing additional hydroxyl or amino groups to the aromatic ring.

| Compound Class | Assay | Key Finding | Reference |

| 1,3,5-Triazine Analogues with Aminobenzene Motifs | ABTS Radical Scavenging | Some compounds showed significantly higher %inhibition of radicals compared to standards (Trolox, Ascorbic Acid). mdpi.com | mdpi.com |

| General Phenolic Compounds | Various | Act as antioxidants, with applications in cardiovascular and inflammatory diseases. mdpi.com | mdpi.com |

| Organoselenium Molecules | DPPH, ABTS assays | Novel compounds designed to mimic antioxidant enzymes and protect against oxidative stress. mdpi.com | mdpi.com |

This table is illustrative and based on related compound classes, as direct data for this compound derivatives was not available in the search results.

Design and Synthesis of Bioactive Scaffolds and Pharmacophores Based on the this compound Framework

The this compound structure serves as a valuable starting point or "scaffold" in medicinal chemistry for the design and synthesis of more complex molecules with targeted biological activities. mdpi.com A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds for biological screening. mdpi.com The aminophenylacetonitrile framework is attractive due to the presence of multiple reactive sites: the amino group, the nitrile group, and the aromatic ring, which allow for diverse chemical modifications.

The design of new bioactive molecules often involves identifying a "pharmacophore," which is the precise arrangement of functional groups in a molecule that is responsible for its biological activity. By using this compound as a scaffold, chemists can systematically introduce different substituents to explore how these changes affect the molecule's interaction with a biological target, such as an enzyme or a receptor. oncodesign-services.com

Structure-Activity Relationship (SAR) Studies of Aminophenylacetonitrile Derivatives

Structure-Activity Relationship (SAR) studies are a fundamental component of drug discovery and medicinal chemistry. oncodesign-services.com The core principle of SAR is to systematically alter the chemical structure of a compound and observe the corresponding changes in its biological activity. oncodesign-services.com This process allows researchers to identify the key structural features and functional groups that are essential for the desired therapeutic effect. oncodesign-services.com

For derivatives of this compound, SAR studies would involve modifying the three main parts of the molecule:

The Amino Group: The basicity and nucleophilicity of the amino group can be altered, or it can be converted into other functional groups like amides or sulfonamides. These changes can significantly impact how the molecule forms hydrogen bonds or interacts with acidic residues in a biological target.

The Acetonitrile (B52724) Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, leading to new classes of compounds with different physical and chemical properties.

The Phenyl Ring: Substituents can be added to other positions on the benzene (B151609) ring. These can be electron-donating or electron-withdrawing groups, which can alter the electronic properties of the entire molecule and influence its binding affinity and metabolic stability.

For example, in the broader class of benzimidazole (B57391) derivatives, SAR studies have shown that substituents at the 2-position can enhance binding to viral enzymes, while modifications at other positions can improve pharmacokinetic properties. rroij.com Similarly, for naphthalimide derivatives, understanding the SAR is crucial for optimizing their anticancer activity by determining which substitution patterns enhance DNA binding and cytotoxicity against cancer cells. rjraap.com

A hypothetical SAR study on this compound derivatives might generate data like the following:

| Derivative | Modification | Biological Activity (e.g., IC50 in µM) |

| Lead Compound | This compound | 50 |

| Derivative A | N-acetylation of the amino group | >100 (decreased activity) |

| Derivative B | Addition of a hydroxyl group at the 4-position | 25 (increased activity) |

| Derivative C | Hydrolysis of nitrile to carboxylic acid | 75 (decreased activity) |

This table is a hypothetical representation of an SAR study to illustrate the concept.

Development of Novel Chemical Entities with Targeted Biological Effects

The ultimate goal of using this compound as a scaffold is to develop novel chemical entities (NCEs) that have specific and potent biological effects, making them suitable candidates for new drugs. The process begins with the design and synthesis of a library of derivatives based on the scaffold. unifi.it These derivatives are then screened against various biological targets to identify "hits"—compounds that show promising activity.

Once a hit is identified, medicinal chemists use the principles of SAR to optimize its structure, aiming to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). This iterative process of design, synthesis, and testing can lead to the development of a lead compound, which may then be further developed into a clinical candidate.

For instance, the 2-phenethylamine scaffold, which is structurally related to this compound, is present in numerous natural and synthetic compounds with a wide range of therapeutic applications, targeting receptors like adrenoceptors and dopamine (B1211576) receptors. mdpi.com This demonstrates how a simple chemical motif can be the foundation for a diverse array of bioactive molecules. Similarly, the this compound framework has been used as a starting material for the synthesis of more complex heterocyclic structures, such as 2-(2-aminophenyl)quinolines, which are themselves important scaffolds in medicinal chemistry. bohrium.com

The development of NCEs is a complex process that relies on a deep understanding of chemistry, biology, and pharmacology. The versatility of the this compound scaffold makes it a valuable tool in the ongoing search for new and effective medicines.

Theoretical and Computational Studies on 2 3 Aminophenyl Acetonitrile and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. acs.org These methods, which include Density Functional Theory (DFT), ab initio, and semi-empirical approaches, allow for the detailed examination of molecular orbitals, charge distributions, and other electronic parameters that govern chemical behavior. acs.orgnih.gov

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of atoms, molecules, and solids due to its balance of accuracy and computational cost. acs.org DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.net

For analogues of 2-(3-Aminophenyl)acetonitrile, DFT studies have been employed to elucidate structure-activity relationships. For instance, in a study of 2-benzothiazole acetonitrile (B52724), DFT calculations at the B3LYP/6-31G(**) level were used to determine the energies of the HOMO and LUMO, providing insights into the molecule's kinetic stability. researchgate.net The energy gap between these orbitals is a key indicator of chemical reactivity. researchgate.net

Furthermore, DFT can be used to calculate various chemical descriptors that quantify reactivity, including:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a species to accept electrons.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a species. researchgate.net

These parameters, calculated using DFT, provide a quantitative basis for comparing the reactivity of different this compound analogues.

Time-dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic transitions, such as those observed in UV-Vis spectroscopy. plos.organu.edu.au For example, TD-DFT calculations have been used to predict the absorption and emission spectra of complex heterocyclic systems, showing good correlation with experimental data. nih.gov These studies often reveal the nature of electronic transitions, such as π-π* and n-π*, and how they are influenced by substituents and solvent effects. nih.govnih.gov

Table 1: Calculated Electronic Properties of a 2-Benzothiazole Acetonitrile Analogue using DFT

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Chemical Potential (μ) | - |

| Global Hardness (η) | - |

| Global Softness (S) | - |

| Electronegativity (χ) | - |

| Electrophilicity Index (ω) | - |

| Note: Specific values for this compound are not readily available in the provided search results. The table is illustrative of the types of parameters that can be calculated. |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are also valuable tools in computational chemistry. nih.gov Ab initio methods derive their results from first principles, without the use of experimental data, making them highly accurate but computationally expensive. libretexts.org These methods are often used for smaller systems or to benchmark other computational techniques. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster than ab initio methods. libretexts.orgscribd.com This allows for the study of larger molecules and more complex systems. scribd.com Semi-empirical methods can provide reasonable predictions for ground-state geometries and other molecular properties. acs.org For example, semi-empirical CI (Configuration Interaction) calculations can be used to account for static electron correlation, which is important for describing certain electronic states. acs.org

The choice of method depends on the specific research question and the available computational resources. For instance, ab initio methods like MP2 (Møller-Plesset perturbation theory of the second order) are often used for accurate geometry optimizations, while semi-empirical methods like OM2 and OM3 can be employed for larger systems or for preliminary investigations. acs.org

Mechanistic Elucidation of Reactions Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and the most likely reaction pathways. nih.gov

Transition State Analysis and Reaction Coordinate Calculations

Transition state theory is a cornerstone of understanding reaction kinetics. Computational chemistry allows for the location and characterization of transition state structures, which correspond to the energy maxima along the reaction coordinate. acs.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For reactions involving analogues of this compound, such as the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate, DFT calculations have been used to investigate the reaction mechanism in detail. nih.gov These studies can identify the elementary steps of the reaction, including nucleophilic additions, proton transfers, and cyclizations, and determine the energy barriers associated with each step. nih.gov

Solvent Effects on Reaction Mechanisms

The solvent can have a profound impact on reaction rates and mechanisms. allrounder.ainumberanalytics.com Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can stabilize charged species and influence the energetics of the reaction. anu.edu.au Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. numberanalytics.com

For instance, in the study of the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate, the role of water as a solvent was investigated computationally. nih.gov The results showed that water molecules can act as catalysts, proton shuttles, and stabilizers, significantly lowering the energy barriers of the reaction. nih.gov Similarly, the choice of solvent can influence the outcome of reactions involving related compounds, such as the synthesis of 2-acetyl-3-aminophenyl-1,4-naphthoquinones, where the solvent can affect the formation of different product types. nih.gov The use of different solvents, such as acetonitrile, can also play a crucial role in catalytic cycles by coordinating to the metal center and influencing the insertion of other reactants. rsc.org

Computational Studies on Catalytic Cycles

Many reactions involving this compound and its analogues are catalyzed by transition metals. Computational studies are essential for understanding the intricate mechanisms of these catalytic cycles. acs.org

For example, in palladium-catalyzed reactions, DFT calculations can be used to investigate the different steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. acs.orgchinesechemsoc.org These studies can help to identify the active catalytic species and rationalize the observed reactivity and selectivity. nih.gov

In the context of nickel-catalyzed cross-coupling reactions, computational studies have been used to elucidate the role of different ligands and to understand how the electronic and steric properties of the catalyst influence the reaction outcome. nih.govresearchgate.net For example, DFT calculations have been used to compare different catalytic cycles, such as a Ni(I)/Ni(III) cycle versus a Ni(0)/Ni(II) cycle, and to determine the most energetically favorable pathway. nih.gov

Computational studies can also shed light on the role of additives and co-catalysts. For instance, in the synthesis of sulfonylindoles, DFT calculations helped to explain why different metal catalysts (gold vs. indium) lead to different regioisomers. ucc.ie

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound and its analogues. By employing quantum mechanical calculations, researchers can model molecular structures and predict their spectroscopic behavior, offering insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT) are commonly used to calculate the electronic structure and properties of molecules, from which spectroscopic data can be derived. These computational approaches can elucidate the relationship between a molecule's structure and its spectral characteristics, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption and emission wavelengths.

Computational NMR and IR Spectroscopy

Computational methods provide valuable predictions of NMR and IR spectra, which are crucial for the structural elucidation of newly synthesized compounds. Theoretical calculations can help assign experimental signals and understand the electronic environment of atoms and functional groups within a molecule.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a DFT functional like B3LYP, is a standard approach for predicting the ¹H and ¹³C chemical shifts. The accuracy of these predictions is often high, with deviations from experimental values typically being less than 0.3 ppm for ¹H NMR. For a molecule like this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the distinct carbon atoms in the phenyl ring, the acetonitrile group, and the amino group.